3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine
Overview
Description
3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the 3-fluorophenylsulfonyl group and the 2-methoxyphenyl group. Common reagents used in these reactions include sulfonyl chlorides, piperazine, and methoxybenzene derivatives. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize human intervention.
Chemical Reactions Analysis
Types of Reactions
3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine
- 3-(4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine
- 3-(4-((3-Methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine
Uniqueness
Compared to similar compounds, 3-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine is unique due to the presence of the fluorine atom in the phenylsulfonyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
3-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-6-(2-methoxyphenyl)pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3S/c1-29-20-8-3-2-7-18(20)19-9-10-21(24-23-19)25-11-13-26(14-12-25)30(27,28)17-6-4-5-16(22)15-17/h2-10,15H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQYZDYOIQEYPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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